Iodipamide sodium I 131 is derived from the radioisotope iodine-131, which is produced through nuclear fission processes. The compound is classified under radiopharmaceuticals, specifically as a therapeutic agent for thyroid-related conditions. It is also categorized as a contrast medium due to its use in imaging studies.
The synthesis of iodipamide sodium I 131 involves several key steps:
The molecular formula of iodipamide sodium I 131 is , indicating a complex structure with multiple iodine atoms incorporated into the molecule. The compound features a disodium salt form of iodipamide, characterized by its unique arrangement that facilitates its function as a contrast agent and therapeutic agent.
The InChI key for iodipamide sodium is SIZXNBZGPPPFHM-UHFFFAOYSA-L
, which provides a unique identifier for computational modeling and database searches .
Iodipamide sodium I 131 can participate in various chemical reactions:
The mechanism of action of iodipamide sodium I 131 revolves around its selective uptake by thyroid cells. Once administered, approximately 10% to 25% of the radioactive dose is absorbed by the thyroid gland, where it substitutes for non-radioactive iodine in hormone synthesis processes. The emitted radiation from iodine-131 causes localized damage to thyroid tissue, effectively treating hyperthyroidism or targeting malignant cells in thyroid cancer .
Iodipamide sodium I 131 has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: